1-(Dimethylamino)pyrrolidine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7(2)8-5(9)3-4-6(8)10/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQDGKASSXVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394279 | |
| Record name | MS-3040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10574-06-8 | |
| Record name | MS-3040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
General Synthetic Routes to Pyrrolidine-2,5-dione Derivatives
The construction of the pyrrolidine-2,5-dione skeleton is a cornerstone of organic synthesis, with numerous methods developed to achieve this five-membered heterocyclic ring system. These routes can be broadly categorized into cyclization reactions, Michael addition strategies, and multi-component reactions.
Cyclization Reactions for Pyrrolidine-2,5-dione Ring Formation
Cyclization reactions are a direct and common approach to forming the pyrrolidine-2,5-dione ring. These methods typically involve the formation of two amide bonds, often through the reaction of a dicarboxylic acid derivative with an amine.
A prevalent and straightforward method for the synthesis of N-substituted pyrrolidine-2,5-diones is the condensation of a dicarboxylic anhydride (B1165640), such as succinic anhydride, with a primary amine. In the context of synthesizing 1-(dimethylamino)pyrrolidine-2,5-dione, the amine reactant would be N,N-dimethylhydrazine. The reaction proceeds in two conceptual steps: the initial ring-opening of the anhydride by the amine to form an intermediate amic acid (in this case, a succinohydrazidic acid derivative), followed by a cyclodehydration step to yield the final imide.
Table 1: Representative Condensation Reaction for N-Substituted Pyrrolidine-2,5-diones
| Reactant 1 | Reactant 2 | Dehydrating Agent/Condition | Product | Ref. |
| Succinic Anhydride | Primary Amine (R-NH₂) | Acetic Anhydride or Heat | N-Alkyl/Aryl-pyrrolidine-2,5-dione | rsc.org |
| Succinic Anhydride | Hydrazine Derivative (R₂N-NH₂) | Acetic Anhydride or Heat | N-Aminopyrrolidine-2,5-dione | rsc.org |
Note: This table presents a generalized scheme. Specific conditions for N,N-dimethylhydrazine may require optimization.
Cyclocondensation reactions offer another avenue to the pyrrolidine-2,5-dione ring system. These reactions can involve the intramolecular cyclization of a precursor that already contains the necessary atoms for the ring. For instance, a β-aminocarbonyl compound can undergo cyclization to form the heterocyclic core. While various cyclocondensation strategies exist for forming five-membered rings, their direct application to the synthesis of this compound would depend on the availability of a suitable acyclic precursor containing the N,N-dimethylamino group. A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and hydrazines under microwave irradiation in an alkaline aqueous medium represents an efficient cyclocondensation approach. nih.gov
To improve the efficiency and yield of the cyclization of amic acids, silylating agents such as hexamethyldisilazane (B44280) (HMDS) can be employed. HMDS facilitates the cyclization by silylating the intermediate amic acid, which makes the carboxylic acid group more susceptible to intramolecular nucleophilic attack by the amide nitrogen. The use of HMDS, often in conjunction with a Lewis acid catalyst like ZnCl₂, provides a mild and efficient method for the synthesis of a wide range of imide derivatives. nih.gov This method is particularly useful for sensitive substrates and can lead to higher yields and shorter reaction times compared to traditional thermal or acid-catalyzed cyclodehydration. nih.gov
Table 2: HMDS-Promoted Synthesis of N-Substituted Imides
| Amic Acid Precursor | Reagents | Product | Key Advantage | Ref. |
| N-Substituted Amic Acid | HMDS, Lewis Acid (e.g., ZnCl₂) | N-Substituted Imide | Mild conditions, high yields | nih.gov |
Michael Addition Strategies for N-Substituted Pyrrolidine-2,5-diones
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful C-N bond-forming reaction that can be utilized to synthesize substituted pyrrolidine-2,5-diones. In this approach, a nitrogen nucleophile adds to a maleimide (B117702) derivative, which serves as the Michael acceptor. For the synthesis of this compound, this would conceptually involve the aza-Michael addition of N,N-dimethylhydrazine to maleimide.
This reaction would directly install the dimethylamino group onto the nitrogen of the succinimide (B58015) ring. The reaction can be performed under catalyst-free thermal conditions, and the reactivity of hydrazides in such additions has been shown to be favorable. rsc.org The use of organocatalysts can also promote the enantioselective synthesis of 3-substituted pyrrolidine-2,5-diones via Michael addition. nih.govresearchgate.net
Multi-Component Reactions in Pyrrolidine-2,5-dione Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrrolidine (B122466) derivatives. For the synthesis of the pyrrolidine-2,5-dione core, a three-component reaction of an α-dicarbonyl compound, an amino acid, and a maleimide can be employed. georgiasouthern.edu This strategy typically leads to complex, fused heterocyclic systems.
While a direct MCR for the synthesis of this compound is not explicitly documented, the principles of MCRs could be adapted. For instance, a reaction involving succinic anhydride, N,N-dimethylhydrazine, and a third component that facilitates the cyclization and incorporation of the desired functionalities could be envisioned. Imine-based MCRs are particularly versatile for the synthesis of nitrogen-containing heterocycles. rsc.org
Table 3: Comparison of Synthetic Strategies for Pyrrolidine-2,5-dione Derivatives
| Synthetic Strategy | Key Reactants | General Product | Advantages | Potential Challenges for Target Molecule |
| Condensation | Dicarboxylic Anhydride, Amine/Hydrazine | N-Substituted Pyrrolidine-2,5-dione | Readily available starting materials, straightforward | Optimization of cyclodehydration for N,N-dimethylhydrazine |
| Michael Addition | Maleimide, Nitrogen Nucleophile | 3-Amino-pyrrolidine-2,5-dione or N-substituted succinimide | Atom economical, direct N-functionalization | Potential for side reactions with N,N-dimethylhydrazine |
| Multi-Component Reaction | Multiple (e.g., Diketone, Amino Acid, Maleimide) | Highly Substituted/Fused Pyrrolidines | High efficiency, molecular diversity | Identification of suitable components and conditions |
Biocatalytic Approaches to Pyrrolidine-2,5-dione Derivatives
Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules under mild reaction conditions. In the context of pyrrolidine-2,5-dione derivatives, enzymatic reactions offer an environmentally friendly alternative to traditional chemical methods, enabling the production of chiral amines and alcohols that are valuable building blocks for pharmaceuticals. nih.gov
One notable biocatalytic approach involves the use of enzymes such as amine transaminases (ATAs) and keto reductases (KREDs) for the stereoselective synthesis of chiral pyrrolidines. nih.gov For instance, a one-pot photoenzymatic synthesis has been developed for N-Boc-3-amino/hydroxy-pyrrolidine, achieving high conversions and excellent enantiomeric excess (>99%). nih.gov This method combines a photochemical oxyfunctionalization step with a subsequent enzymatic transamination or reduction.
Another biocatalytic strategy employs laccases, such as the one from Myceliophthora thermophila, to catalyze the oxidation of catechols to ortho-quinones. These reactive intermediates then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters. rsc.org This method has proven effective with a variety of substituted reactants, yielding products in moderate to good yields (42–91%). rsc.org
Synthesis of Pyrrolidine-2,5-diones Bearing Dimethylamino Moieties
The introduction of a dimethylamino group onto the pyrrolidine-2,5-dione scaffold can be accomplished through several synthetic strategies, targeting either the nitrogen atom (N1) or the carbon atoms of the ring (C3, C4).
Strategies for N1-Substitution with Dimethylamino-Containing Groups
A common method for installing an N-alkyl-dimethylamino group involves the reaction of a suitable N-substituted maleimide with a primary amine bearing a dimethylamino functionality. This approach is often utilized in the synthesis of compounds with potential biological activity. For example, various N-substituted pyrrolidine-2,5-dione derivatives have been synthesized through the Michael addition of ketones to N-substituted maleimides, a reaction that can be catalyzed by an organocatalyst system. ebi.ac.uk
The synthesis of N-aryl-pyrrolidine-2,5-diones can be achieved through the reductive amination of diketones with anilines. nih.gov This method provides a practical route to N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov While this specific approach doesn't directly incorporate a dimethylamino group, it establishes a versatile framework for introducing such a moiety through the use of an appropriately substituted aniline. For instance, condensing a diketone with an N,N-dimethyl-p-phenylenediamine would yield the desired N-aryl-dimethylamino pyrrolidine derivative.
Another strategy involves the reaction of 3-halo- or 3-hydroxy-pyrrolidine-2,5-diones with arylamines. researchgate.net Furthermore, the transamination of 1-alkyl-3-alkylaminopyrrole-2,5-diones with primary arylamine hydrochlorides can also yield 1-alkyl-3-arylaminopyrrole-2,5-diones. researchgate.net
Synthesis of Pyrrolidine-2,5-dione Derivatives with Dimethylamino Groups at Ring Carbons (e.g., C3, C4)
The introduction of a dimethylamino group at the C3 or C4 position of the pyrrolidine-2,5-dione ring presents a different synthetic challenge. One approach involves the rearrangement of 3-substituted coumarins in the presence of nitromethane (B149229) to form 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. nih.gov For example, the reaction of the dimethyl amide of coumarin-3-carboxylic acid with nitromethane yields 1-hydroxy-4-(2-hydroxyphenyl)-N,N-dimethyl-2,5-dioxopyrrolidine-3-carboxamide. nih.gov This method provides a pathway to derivatives with a dimethylamino-containing substituent at the C3 position.
A traceless solid-phase synthesis has also been developed for pyrrolidine-2,4-diones, which are structurally related to the 2,5-dione isomers. researchgate.net This method utilizes Wang resin for the immobilization of intermediates and could potentially be adapted for the synthesis of C3 or C4 substituted derivatives. researchgate.net
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Reactions of the Pyrrolidine-2,5-dione Ring System
The chemical behavior of the 1-(dimethylamino)pyrrolidine-2,5-dione ring system is characterized by the electrophilic nature of its carbonyl carbons and the potential for nucleophilic activity at the ring's α-carbons. The two carbonyl groups significantly influence the reactivity, making the carbon atoms susceptible to attack by nucleophiles.
A notable reaction is the nucleophilic ring-opening of the imide cycle. Studies on various N-substituted succinimides have demonstrated that the five-membered ring can be opened by nucleophiles like hydroxylamine (B1172632). mdpi.combeilstein-archives.org This reaction proceeds via attack on one of the carbonyl carbons, leading to the cleavage of an amide bond and the formation of N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org The feasibility of this ring-opening is dependent on the basicity of the amine used for the initial imide synthesis compared to that of the attacking nucleophile. beilstein-archives.org For the reaction with hydroxylamine to occur, the pKa of the initial amine (in this case, dimethylhydrazine, the precursor to the N-dimethylamino group) must be lower than the pKa of hydroxylamine. beilstein-archives.org This type of transformation is fundamental in synthetic chemistry for converting cyclic imides into linear amide derivatives, providing a pathway to novel hydroxamic acids. mdpi.com
The pyrrolidine-2,5-dione ring also serves as a precursor for creating activated esters for peptide synthesis. For instance, N-hydroxysuccinimide is widely used to form activated derivatives of Nα-protected α-amino acids. enamine.netgoogle.com These activated esters readily undergo coupling reactions with amino esters, where the amino group acts as a nucleophile, displacing the N-hydroxysuccinimide group to form a new peptide bond. enamine.net While this application focuses on the N-hydroxy derivative, it highlights the inherent reactivity of the succinimide (B58015) ring system towards nucleophiles, a principle that extends to other N-substituted variants.
Furthermore, the electrophilic nature of the ring is exploited in reactions like the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction. In this process, N-substituted itaconimides (unsaturated analogs of succinimides) act as Michael acceptors, reacting with nucleophilic intermediates generated from aldehydes. acs.org This demonstrates the susceptibility of the ring system's β-carbon to nucleophilic attack, leading to the formation of new carbon-carbon bonds at the ring. acs.org
| Reaction Type | Reagents | Product Type | Key Feature |
| Nucleophilic Ring Opening | Hydroxylamine | N-hydroxybutaneamide derivatives | Cleavage of the imide ring by a nucleophile. mdpi.combeilstein-archives.org |
| Amide Bond Formation | Amino Esters (with NHS esters) | Peptides | Succinimide group acts as a good leaving group. enamine.netgoogle.com |
| Stetter Reaction (on analogs) | Aldehydes, NHC catalyst | Substituted pyrrolidine-2,5-diones | C-C bond formation via nucleophilic attack on the ring system. acs.org |
Functional Group Interconversions on N1-Substituents and Ring Carbons
Functional group interconversions involving this compound can occur at the N1-dimethylamino substituent or at the carbon atoms of the pyrrolidine (B122466) ring. While direct transformations on the N1-(dimethylamino) group are less commonly documented, reactions on the ring carbons are well-established for related N-substituted succinimides.
The α-carbons of the pyrrolidine-2,5-dione ring are activated by the adjacent carbonyl groups, making them amenable to deprotonation and subsequent reaction with electrophiles. This allows for various functionalizations, such as alkylation or halogenation, although this typically requires a strong base to generate the corresponding enolate.
More complex transformations can lead to significant structural changes. For example, cascade reactions of related N-substituted piperidines can be selectively tuned to produce pyrrolidin-2-ones through a process involving ring contraction. rsc.org While starting from a different ring system, this illustrates the potential for extensive skeletal rearrangements in related heterocyclic structures.
In the context of Mannich-type reactions, the succinimide core can be modified to act as a nucleophile. Asymmetric Mannich reactions of α-amino-maleimides (an unsaturated, functionalized version of the succinimide ring) with N-Boc imines have been successfully performed. researchgate.net This reaction introduces a new substituent onto the ring, demonstrating a method for functional group introduction with high stereocontrol. researchgate.net Similarly, highly anti-selective Mannich-type reactions of chiral N-tert-butanesulfinyl imidates with N-tosyl aldimines provide a route to chiral β-amino acid derivatives, showcasing the versatility of the imide framework in complex syntheses. nih.gov
Stereochemical Control in Reactions Involving this compound and its Derivatives
Achieving stereochemical control is a critical aspect of modern organic synthesis, and reactions involving the pyrrolidine-2,5-dione core have been developed with high degrees of stereoselectivity. Although the parent this compound is achiral, its derivatives, or reactions on its core, can be influenced by chiral catalysts or auxiliaries to produce enantiomerically enriched products.
A prominent example is the 1,3-dipolar cycloaddition reaction. The reaction between a chiral nitrone and various N-substituted maleimides (the unsaturated analog of succinimides) has been shown to produce unprecedented enantiopure spiro-fused heterocycles. nih.gov This reaction proceeds with high enantio- and diastereoselectivity, with the addition occurring on the less sterically hindered face of the nitrone. nih.gov
Similarly, highly diastereoselective [3 + 2] cycloadditions have been achieved between azomethine ylides and N-tert-butanesulfinylazadienes, which contain a related imide moiety. acs.org By using a chiral sulfinyl group as an auxiliary, it is possible to induce a specific absolute configuration in the resulting densely substituted pyrrolidine ring, achieving excellent regio- and diastereoselectivities. acs.org The sulfinyl group can be subsequently removed, yielding the final chiral product.
Asymmetric Mannich reactions also exemplify stereochemical control. The reaction of α-amino-maleimides with N-Boc imines, catalyzed by a chiral urea-type organocatalyst, affords Mannich adducts in high yields and with high enantioselectivities. researchgate.net This protocol demonstrates how a small amount of a chiral catalyst can effectively control the stereochemical outcome of a C-C bond-forming reaction on the succinimide ring system.
| Reaction | Chiral Influence | Outcome | Selectivity |
| 1,3-Dipolar Cycloaddition | Chiral nitrone | Enantiopure spiro-fused heterocycles | High enantio- and diastereoselectivity. nih.gov |
| [3 + 2] Cycloaddition | Chiral N-tert-butanesulfinyl auxiliary | Densely substituted pyrrolidines | Excellent regio- and diastereoselectivity. acs.org |
| Asymmetric Mannich Reaction | Chiral organocatalyst | Chiral Mannich adducts | High enantioselectivity. researchgate.net |
Role of Nitranions and other Reactive Intermediates in Chemical Transformations
The chemical transformations of this compound and its derivatives proceed through various reactive intermediates. While the term "nitranion" (an anion centered on a nitrogen atom) is not applicable to this specific compound due to the lack of an N-H proton for abstraction, other intermediates play a crucial role.
The most common reactive intermediates are carbanions, specifically enolates, formed by the deprotonation of the C-H bonds alpha to the carbonyl groups. These enolates are potent nucleophiles and are central to many functionalization reactions on the succinimide ring, such as alkylations and aldol-type reactions. The formation of these intermediates is governed by the acidity of the α-protons, which are activated by the two adjacent carbonyls.
In other transformations, different types of intermediates are involved. For instance, the Stetter reaction, applied to N-substituted itaconimides, involves the formation of a Breslow intermediate from an N-heterocyclic carbene (NHC) and an aldehyde. acs.org This intermediate then acts as a nucleophile, attacking the itaconimide ring.
In reactions mediated by N-halosuccinimides (NXS), the formation of halonium (X+) ions is proposed. mdpi.com These species can activate substrates like alcohols for substitution reactions. The succinimide anion is generated as a byproduct in this process. mdpi.com Although this involves a different derivative, it highlights the capacity of the succinimide structure to participate in reactions via various charged intermediates. The development of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) has also led to the synthesis of a wide array of pyrrolidine-2,5-dione derivatives, furthering the study of their reactivity. google.com
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-Dimensional NMR (¹H, ¹³C NMR)
While specific experimental spectra for 1-(Dimethylamino)pyrrolidine-2,5-dione are not widely available in peer-reviewed literature, its structure allows for the prediction of its characteristic ¹H and ¹³C NMR signals based on established chemical shift principles.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule. The methylene (B1212753) protons (-CH₂-CH₂-) on the pyrrolidine-2,5-dione ring are chemically equivalent and would produce a single signal. The methyl protons of the dimethylamino group (-N(CH₃)₂) are also equivalent and would yield another singlet.
¹³C NMR: The carbon-13 NMR spectrum is predicted to exhibit three unique signals. One signal corresponds to the two equivalent carbonyl carbons (C=O) of the imide functional group. A second signal arises from the two equivalent methylene carbons (-CH₂-CH₂-) of the ring. The third signal represents the two equivalent methyl carbons (-CH₃) of the dimethylamino group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.7 | Singlet | -CH₂-CH₂- |
| ¹H | ~2.6 | Singlet | -N(CH₃)₂ |
| ¹³C | ~177 | - | C=O |
| ¹³C | ~45 | - | -N(CH₃)₂ |
| ¹³C | ~35 | - | -CH₂-CH₂- |
Note: Predicted values are estimates based on standard chemical shift tables and may vary based on solvent and experimental conditions.
Two-Dimensional NMR (HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be crucial for confirming the structural assignments made from 1D NMR.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show direct correlations between protons and the carbons they are attached to. It would confirm that the proton signal at ~2.7 ppm correlates with the carbon signal at ~35 ppm (-CH₂-), and the proton signal at ~2.6 ppm correlates with the carbon signal at ~45 ppm (-N(CH₃)₂).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methylene protons (-CH₂-) and the carbonyl carbons (C=O), as well as between the methyl protons (-N(CH₃)₂) and the nitrogen-attached methyl carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. For a small molecule like this compound, this technique could confirm through-space interactions between the protons of the dimethylamino group and the methylene protons on the succinimide (B58015) ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. Although specific experimental spectra for this compound are not readily found in published literature, the expected absorption bands can be predicted from its structure.
The most prominent features in the FT-IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. Imides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. Other key vibrations include C-N stretching and C-H bending and stretching from the methylene and methyl groups.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O Asymmetric Stretch | Imide | ~1770 | Strong |
| C=O Symmetric Stretch | Imide | ~1700 | Strong |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-3000 | Medium |
| C-N Stretch | Amine/Imide | 1180-1360 | Medium-Strong |
Note: These are predicted frequency ranges and can be influenced by the physical state of the sample.
Mass Spectrometry (MS and LC-MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS.
For this compound (C₆H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The predicted exact mass is 142.0742 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 142 or 143, respectively.
Analysis of the fragmentation pattern provides a fingerprint that helps confirm the structure. Plausible fragmentation pathways for this compound include the cleavage of the N-N bond, leading to the loss of the dimethylamino radical, or fragmentation of the pyrrolidine-2,5-dione ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Possible Fragment Ion | Formula |
|---|---|---|
| 142 | [M]⁺ | [C₆H₁₀N₂O₂]⁺ |
| 99 | [M - N(CH₃)₂ + H]⁺ | [C₄H₅NO₂]⁺ |
| 71 | [C₃H₅NO]⁺ | [C₃H₅NO]⁺ |
| 44 | [N(CH₃)₂]⁺ | [C₂H₆N]⁺ |
Note: Fragmentation is dependent on the ionization technique (e.g., EI, ESI) and energy.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction analysis of this compound, should a suitable crystal be grown, would reveal the exact conformation of the five-membered ring, which is typically near-planar in succinimide derivatives. It would also provide data on the geometry of the dimethylamino group and how the molecules pack together in the crystal lattice, including any significant intermolecular forces like dipole-dipole interactions. To date, a crystal structure for this specific compound has not been reported in the primary scientific literature.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a specialized analytical technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This separation is essential in many fields, particularly pharmaceuticals, where enantiomers can have different biological activities.
However, the technique of chiral HPLC is not applicable to this compound. This is because the molecule is achiral; it does not possess a stereocenter (a carbon atom bonded to four different groups) and therefore cannot exist as enantiomers. The molecule has a plane of symmetry passing through the N-N bond and bisecting the C-C bonds of the ring. As a result, the compound is its own mirror image and is optically inactive. Consequently, an assessment of enantiomeric purity is not relevant for this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This approach is centered on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. For a molecule like 1-(Dimethylamino)pyrrolidine-2,5-dione, DFT methods, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), would be utilized to predict a wide range of its properties.
Geometry Optimization and Molecular Structure Prediction
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this calculation would predict key structural parameters. The resulting data, including bond lengths, bond angles, and dihedral angles, define the three-dimensional structure of the molecule. These parameters are crucial for understanding the molecule's stability and steric properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents a hypothetical output for a DFT geometry optimization, illustrating the types of parameters that would be calculated. Actual values would require a specific DFT calculation to be performed.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Length | C1-C2 | 1.54 Å |
| Bond Length | C2-N3 | 1.47 Å |
| Bond Length | N3-N4 | 1.45 Å |
| Bond Length | N4-C5 | 1.47 Å |
| Bond Length | C5-C1 | 1.54 Å |
| Bond Length | C1=O6 | 1.21 Å |
| Bond Length | C5=O7 | 1.21 Å |
| Bond Length | N4-C8 (Methyl) | 1.46 Å |
| Bond Angle | C5-C1-C2 | 108.0° |
| Bond Angle | C1-C2-N3 | 108.0° |
| Bond Angle | C2-N3-N4 | 112.0° |
| Dihedral Angle | C5-C1-C2-N3 | 5.0° |
Frequency Calculations and Vibrational Spectra Simulation
Subsequent to geometry optimization, frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to simulate its vibrational spectrum (e.g., Infrared and Raman spectra). These calculations yield the harmonic vibrational frequencies corresponding to the different modes of atomic motion within the molecule. For this compound, this would allow for the assignment of characteristic peaks, such as the carbonyl (C=O) stretches, N-N bond vibrations, and the various C-H bending and stretching modes. Comparing the simulated spectrum with experimental data can help validate the computational model.
Electronic Structure Analysis (HOMO-LUMO, Global Reactivity Descriptors)
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide access to the energies of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative framework for assessing reactivity.
Table 2: Key Global Reactivity Descriptors (Conceptual Framework) This table defines key descriptors derived from HOMO and LUMO energies.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |
Time-Dependent DFT (TD-DFT) for Electronic Absorption Studies
To investigate how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic excited states of the molecule, which allows for the simulation of its UV-Visible absorption spectrum. The calculation predicts the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would identify the electronic transitions, such as n→π* or π→π*, responsible for its absorption of UV-Vis light.
Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis
While DFT provides high accuracy, its computational cost can be prohibitive for exploring the full conformational landscape of a flexible molecule. Molecular mechanics and semi-empirical methods offer a faster, albeit less accurate, alternative for conformational analysis. These methods could be used to screen the possible conformations of the this compound molecule, particularly concerning the orientation of the dimethylamino group relative to the pyrrolidine-2,5-dione ring. The most stable conformers identified by these lower-level methods can then be subjected to more accurate DFT calculations for refinement.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carbonyl groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map for this compound would provide a clear visual guide to its reactive sites, highlighting the electron-rich carbonyl oxygens and potentially electron-deficient regions, thereby complementing the analysis derived from HOMO-LUMO orbitals and reactivity descriptors.
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of chemical reactions. For N-substituted succinimides, computational studies can map out potential energy surfaces, identify transition states, and determine the favorability of different reaction pathways.
One common synthetic route to N-substituted succinimides involves the reaction of succinic acid or its anhydride (B1165640) with a primary amine. researchgate.netbeilstein-archives.org Theoretical models can be used to investigate the mechanism of this condensation and cyclization reaction. For instance, studies on related systems have proposed reaction pathways and calculated their energetic profiles. A plausible mechanism for the synthesis of N-substituted succinimides in hot water involves the direct reaction of succinic acid with a primary amine, avoiding the formation of succinic anhydride as an intermediate. researchgate.net
DFT calculations have been employed to explore the mechanistic details of reactions involving the succinimide (B58015) core. In studies of related pyrrolidine-2,3-diones, DFT was used to propose a reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine. beilstein-journals.orgnih.govnih.gov These calculations helped identify the most favorable reaction pathway by analyzing the Gibbs free energy of activation (ΔG#), demonstrating that kinetic selectivity often plays a more significant role than thermodynamic selectivity in product formation. beilstein-journals.orgnih.govnih.gov
Furthermore, computational methods are used to understand intramolecular processes. For example, in the formation of succinimide residues from asparagine in peptides, DFT calculations with the B3LYP functional and the 6-31+G(d,p) basis set have shown how an adjacent histidine side chain can act as an intramolecular catalyst. mdpi.com The study detailed a single-step mechanism for the formation of a five-membered ring tetrahedral intermediate, involving a proton transfer mediated by the imidazole (B134444) group. mdpi.com Such detailed mechanistic insights are crucial for understanding the stability and reactivity of the succinimide ring in various chemical environments.
The choice of functional and basis set is critical for accurate predictions. Common combinations used in the study of succinimide-related structures include B3LYP/6-311++G(d,p) and ωB97X-D/6-311+G(d,p), which have proven effective in calculating geometries and reaction energies. beilstein-journals.orgacs.orgmdpi.com
Computational Approaches for Stereoisomer Characterization
Computational methods are essential for the characterization and understanding of stereoisomers, providing information that can be difficult to obtain experimentally. For chiral succinimide derivatives, theoretical calculations can predict the relative stability of different stereoisomers, elucidate the mechanisms of stereoinversion, and explain the origins of stereoselectivity in asymmetric reactions.
The stereoinversion of succinimide residues is a critical area of study, particularly in the context of long-lived proteins where it can occur non-enzymatically. A computational study using DFT with the ωB97X-D functional found a low-energy pathway for the stereoinversion of a succinimide residue catalyzed by a hydrogen phosphate ion. mdpi.com The calculations revealed a three-step mechanism:
Proton abstraction from the α-carbon by the catalyst to form an enolate intermediate.
Hydrogen bond rearrangement within the intermediate complex.
Rate-determining proton donation from a water molecule to the opposite face of the α-carbon. mdpi.com
The calculated activation barrier of approximately 90 kJ mol⁻¹ is consistent with a slow reaction rate observed in vivo. mdpi.com This type of detailed mechanistic understanding of stereoinversion is only accessible through high-level computational investigation.
In the field of asymmetric synthesis, theoretical calculations are used to explain the origins of enantioselectivity. A combined DFT and experimental study on the nickel-catalyzed hydrogenation of α-alkylidene succinimides revealed that weak noncovalent interactions between the catalyst and substrate were key to high catalytic efficiency and enantioselectivity. researchgate.net Energy decomposition analysis (EDA) of the diastereomeric transition states showed that stabilizing interactions in the favored transition state were responsible for the high stereoselectivity observed. researchgate.net
Similarly, theoretical calculations have been used to elucidate the reaction pathway and origin of stereoselectivity in the stereodivergent synthesis of chiral 3,4-disubstituted succinimides via rhodium-catalyzed asymmetric transfer hydrogenation. nih.gov By modeling the interactions between the catalyst, substrate, and reagents, researchers can understand how reaction conditions can be tuned to favor the formation of either syn- or anti- configured products with high diastereoselectivity and enantioselectivity. nih.gov These computational approaches allow for the rational design of catalysts and reaction conditions to achieve specific stereochemical outcomes.
Lack of Publicly Available Research on "this compound" for Specified Derivatization Strategies
Following a comprehensive search of scientific literature, it has been determined that there is no readily available research detailing the use of the chemical compound "this compound" for the specific derivatization strategies outlined in the requested article. The search included investigations into its application for spectroscopic analysis, mass spectrometry detectability enhancement, chiral enantiomeric studies, isotope-labeling for mechanistic investigations, and its use in pre- and post-column chromatographic analysis.
The performed searches, which included the compound's systematic name, common synonyms such as "N-(Dimethylamino)succinimide," and its CAS number (34323-67-0), did not yield any specific literature demonstrating its use as a derivatization reagent in these contexts.
The existing body of scientific literature extensively covers various other derivatization reagents containing the pyrrolidine (B122466) or succinimide core structure for the applications mentioned. However, specific research findings and detailed methodologies concerning "this compound" for these purposes are not present in the public domain based on the conducted searches.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and focuses solely on "this compound" for the requested derivatization strategies due to the absence of relevant research data.
Research Applications and Roles As Chemical Tools
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The pyrrolidine-2,5-dione core is a valuable intermediate in organic synthesis due to its inherent reactivity and potential for structural diversification. researchgate.net The presence of two carbonyl groups and an active methylene (B1212753) group makes it a versatile precursor for a variety of chemical transformations. uobasrah.edu.iq
Derivatives of pyrrolidine-2,5-dione serve as key building blocks in multicomponent reactions (MCRs), which are efficient processes for constructing complex molecules in a single step. researchgate.net These reactions are advantageous for creating libraries of structurally diverse compounds for biological screening. researchgate.net For instance, the scaffold is utilized in 1,3-dipolar cycloaddition reactions, a powerful tool for synthesizing five-membered heterocyclic rings. In these reactions, an azomethine ylide, often generated in situ from an amino acid like sarcosine, reacts with a dipolarophile containing the pyrrolidine-2,5-dione structure to yield complex spiro-pyrrolidine and pyrrolizine derivatives. researchgate.netnih.goviaea.org
Furthermore, the pyrrolidine-2,5-dione moiety can be readily functionalized. The nitrogen atom can be substituted with various groups, and the carbon backbone can undergo reactions such as Michael additions, allowing for the synthesis of a wide range of alkyl, aryl, and cycloalkyl derivatives. nih.govebi.ac.uk This synthetic flexibility makes the scaffold a cornerstone for developing novel chemical entities.
Investigation of Molecular Interactions through Chemical Probes and Ligands
The pyrrolidine (B122466) framework is instrumental in the design of chemical probes and ligands for studying molecular interactions. Although specific studies on 1-(Dimethylamino)pyrrolidine-2,5-dione as a probe are not extensively documented, the general scaffold is widely used to develop molecules that can bind to and report on biological targets. For example, fluorescent probes incorporating a pyrrolidine ring have been designed for the specific detection of analytes like the pyrrolidine molecule itself, demonstrating the utility of this core in creating sensitive and selective detection tools. nih.govresearchgate.net
Derivatives of pyrrolidine-2,5-dione are also explored as ligands for various biological macromolecules. Their rigid structure and potential for stereospecific interactions make them suitable candidates for binding to enzyme active sites or receptor pockets. Computational and in vitro studies on pyrrolidine-2,3-dione (B1313883) derivatives have shown their potential to inhibit biomacromolecules like DNA and various enzymes, highlighting their role in probing biological systems. beilstein-journals.org
Application in Mechanistic Enzymology Studies (e.g., Enzyme Inhibition Mechanisms)
The pyrrolidine-2,5-dione structure is a prominent feature in many enzyme inhibitors, making it a valuable tool for mechanistic enzymology studies. By designing and synthesizing derivatives of this scaffold, researchers can investigate the inhibition mechanisms of various enzymes, contributing to the development of new therapeutic agents.
A notable example is the development of inhibitors for N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation. Structure-activity relationship (SAR) studies on pyrrolidine amide derivatives have revealed that modifications to the scaffold significantly impact inhibitory potency and selectivity. nih.gov Kinetic analyses have shown that these compounds can act through a reversible and competitive inhibition mechanism, providing insight into how they interact with the enzyme's active site. nih.gov
Similarly, derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as multitarget anti-inflammatory agents, showing inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govebi.ac.uk Such studies help elucidate the structural requirements for selective enzyme inhibition. For example, certain substitutions on the pyrrolidine-2,5-dione ring have been shown to confer selectivity for COX-2 over COX-1. nih.govebi.ac.uk
| Enzyme Target | Pyrrolidine-2,5-dione Derivative Type | Inhibition Mechanism | Reference |
| N-acylethanolamine acid amidase (NAAA) | Pyrrolidine amides | Reversible, competitive | nih.gov |
| Cyclooxygenase-2 (COX-2) | N-substituted aryl carbonyl derivatives | Selective inhibition | nih.govebi.ac.uk |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 3-Aryl-pyrrolidine-2,5-diones | Potential inhibitors for immunotherapy | google.com |
Exploration in Complex Molecule Synthesis (e.g., Spiro Compounds, Heterocycles)
The pyrrolidine-2,5-dione framework is a cornerstone for the synthesis of complex polycyclic and heterocyclic molecules, particularly spiro compounds. Spirocyclic systems, where two rings share a single atom, are of great interest due to their unique three-dimensional structures and presence in many biologically active natural products.
A primary method for constructing these complex architectures is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.govnih.govresearchgate.net In a typical approach, an azomethine ylide is generated from an amino acid and a carbonyl compound (such as isatin (B1672199) or ninhydrin), which then reacts with a dipolarophile containing an activated double bond, such as an (E)-3-arylidene-1-methylpyrrolidine-2,5-dione. nih.gov This reaction proceeds with high regio- and stereoselectivity, allowing for the controlled synthesis of intricate dispiropyrrolidine and spiro-pyrrolizidine derivatives. researchgate.netnih.govresearchgate.net These one-pot, multicomponent reactions are highly efficient for generating molecular complexity from simple starting materials. nih.goviaea.orgresearchgate.net
Beyond spirocycles, the pyrrolidine-2,5-dione scaffold is used to access a variety of other heterocyclic systems, which are core components of many pharmaceuticals. mdpi.commdpi.com
| Reaction Type | Reactants | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Azomethine ylide + (E)-3-arylidene-1-methylpyrrolidine-2,5-dione | Spiro[indenoquinoxaline-pyrrolidine] | nih.gov |
| 1,3-Dipolar Cycloaddition | Ninhydrin, L-proline, Chalcone | Spiro indane-1,3-dione pyrrolizidine | researchgate.net |
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Dibenzoylethylene | Spiro[indoline-pyrrolidine] | iaea.org |
| Knoevenagel/Cycloaddition | Methyl 2-cyanoacetate, Aldehyde, Azomethine ylide | Spiro dihydrouracils fused to pyrrolidines | nih.gov |
Contribution to Chemical Biology Research
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.govresearchgate.net These reactions are crucial for developing chemical probes to study biomolecules in their natural environment. nih.govresearchgate.net A key requirement for a bioorthogonal probe is that it contains a functional group, or "handle," that is inert to the biological milieu but reacts selectively and efficiently with a partner functional group that is introduced into a target biomolecule.
While this compound itself is not a reported bioorthogonal probe, its core structure possesses features that could be adapted for such purposes. The development of bioorthogonal probes often relies on principles of physical organic chemistry to fine-tune reactivity and stability. nih.govnih.gov The pyrrolidine-2,5-dione scaffold could potentially be functionalized with known bioorthogonal handles, such as strained alkynes or alkenes (for reaction with azides or tetrazines, respectively), or other reactive groups. The stability of the succinimide (B58015) ring under physiological conditions would be an asset. Further research would be needed to incorporate such functionalities and evaluate their performance in biological systems.
Computational and Theoretical Studies on Structure-Activity Relationships
Computational and theoretical studies are essential tools for understanding the structure-activity relationships (SAR) of pyrrolidine-2,5-dione derivatives and for guiding the design of new, more potent molecules. uobasrah.edu.iqresearchgate.net Techniques such as molecular docking, density functional theory (DFT), and quantitative structure-activity relationship (QSAR) analysis are frequently employed.
Molecular docking simulations are used to predict the binding modes of pyrrolidine-2,5-dione derivatives within the active sites of target enzymes. nih.govebi.ac.uk For example, docking studies on COX-2 inhibitors have helped explain their selectivity by showing specific interactions with amino acid residues in the enzyme's active site that are not present in COX-1. nih.govebi.ac.uk Similarly, computational simulations identified pyrrolidine-2,3-dione derivatives as potential inhibitors of the Cdk5/p25 complex, a target in Alzheimer's disease, by predicting their binding energies and interactions. nih.gov
DFT calculations provide insights into the electronic properties, reactivity, and stability of these molecules. iaea.orgbeilstein-journals.orgresearchgate.net These studies can help rationalize the outcomes of chemical reactions and understand the electronic factors that contribute to biological activity. SAR analyses, which correlate structural features with biological activity, have been crucial in optimizing pyrrolidine-2,5-dione derivatives as anticonvulsant agents and enzyme inhibitors, confirming the importance of the core heterocyclic ring and the nature of its substituents. nih.govresearchgate.net
Ligand Design Principles and Receptor Interaction Modeling (e.g., docking simulations)
The design of novel therapeutic agents often relies on understanding how a molecule, or ligand, binds to its biological target, such as a protein or enzyme. Computational techniques like molecular docking are instrumental in this process. For derivatives of the pyrrolidine-2,5-dione scaffold, docking simulations have been effectively used to predict and analyze their binding modes within the active sites of enzymes. ebi.ac.ukresearchgate.net
These simulations help to elucidate the selectivity of compounds for their targets. For instance, in the development of anti-inflammatory agents, docking studies have been employed to understand why certain N-substituted pyrrolidine-2,5-dione derivatives show selectivity for the cyclooxygenase-2 (COX-2) enzyme over the COX-1 isoform. ebi.ac.uk The simulations revealed that selective COX-2 inhibitors form significant interactions with amino acid residues located in a secondary pocket of the COX-2 enzyme, an area not present in COX-1. ebi.ac.uk This structural insight is a key principle in designing isoform-selective drugs.
Similarly, computational simulations have identified pyrrolidine-dione derivatives as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. nih.gov Molecular docking was used to screen libraries of drug-like molecules, identifying compounds that could fit into the ATP-binding site of the Cdk5/p25 complex. nih.gov The stability and interaction mechanisms of these potential inhibitors were further explored using molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time to provide a more dynamic picture of the binding interaction. researchgate.netnih.gov
| Derivative Class | Biological Target | Modeling Technique | Key Finding | Reference |
|---|---|---|---|---|
| N-substituted pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Docking Simulations | Selective inhibitors showed significant interactions with amino acid residues in the secondary COX-2 pocket. | ebi.ac.uk |
| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 complex | Molecular Docking & Molecular Dynamics | Identified novel inhibitors that occupy the ATP-binding site and form stable interactions. | nih.gov |
| Pyrrolidinone Analog (MMK16) | COX and LOX Enzymes | Docking & Molecular Dynamics | Rationalized the biological anti-inflammatory activity by showing high binding affinity in the enzyme active sites. | researchgate.net |
Understanding Molecular Features for Specific Biological Target Modulation
The pyrrolidine-2,5-dione ring is a versatile scaffold whose biological activity can be finely tuned by attaching different chemical groups at various positions. This process allows researchers to systematically probe the structure-activity relationship (SAR), which describes how the molecular structure of a compound influences its biological effect. uobasrah.edu.iq By understanding these relationships, specific molecular features can be optimized to enhance potency and selectivity for a desired biological target.
For example, research into pyrrolidine-2,5-dione derivatives as anti-inflammatory agents involved the synthesis of various cycloalkyl, alkyl, and aryl carbonyl derivatives. ebi.ac.uk In-vitro testing of these compounds revealed that specific substitutions led to potent inhibition of the COX-2 enzyme, with some compounds showing activity in the low micromolar to submicromolar ranges. ebi.ac.uk One particular derivative, compound 13e in the study, emerged as a highly potent and selective COX-2 inhibitor, demonstrating how modifying the substituent can dramatically modulate biological activity. ebi.ac.uk
In a different therapeutic area, computational studies identified the pyrrolidine-2,3-dione core as a novel scaffold for inhibiting the Cdk5/p25 kinase complex, a target for Alzheimer's disease. nih.gov By applying molecular docking and binding free energy calculations, researchers identified four specific pyrrolidine-2,3-dione derivatives as candidate inhibitors. nih.gov These studies suggested that the pyrrolidine-dione scaffold itself possesses the necessary features to occupy the ATP-binding site of the kinase, and further modifications could lead to even more potent inhibitors. nih.gov This highlights the importance of the core molecular structure in targeting specific biological molecules.
| Derivative Series | Biological Target | Molecular Modification | Observed Effect | Reference |
|---|---|---|---|---|
| N-substituted pyrrolidine-2,5-diones | COX-2 Enzyme | Addition of various cycloalkyl, alkyl, and aryl carbonyl groups. | Resulted in varying levels of inhibition, with some derivatives showing high potency (IC50 = 0.98 μM) and selectivity. | ebi.ac.uk |
| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 Complex | Identification of the core scaffold via computational screening. | The pyrrolidine-dione structure was identified as a novel scaffold capable of inhibiting the kinase complex. | nih.gov |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for N-Substituted Pyrrolidine-2,5-diones
The synthesis of N-substituted pyrrolidine-2,5-diones, including 1-(dimethylamino)pyrrolidine-2,5-dione, is a cornerstone of research in this area, driven by the wide-ranging applications of these compounds in pharmaceuticals, agrochemicals, and material science. acs.org Traditional methods often involve a two-step process: the dehydrative condensation of an anhydride (B1165640) with an amine to form a succinamic acid, followed by cyclization. ijcps.orgmdpi.com However, these routes can have limitations, such as the need for hazardous reagents, high temperatures, and complex purification procedures. ijcps.org
Modern research focuses on developing more efficient, atom-economical, and environmentally friendly synthetic strategies. One-pot green synthesis approaches are gaining prominence, utilizing readily available and inexpensive reagents like zinc and acetic acid to produce a series of N-substituted succinimides with high yields and simple work-up procedures. ijcps.org Another innovative approach is the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction, which allows for the construction of valuable succinimide (B58015) derivatives containing 1,4 and 1,5 dicarbonyl scaffolds from aromatic aldehydes and N-substituted itaconimides. acs.orgresearchgate.net Furthermore, the use of heteropolyacid catalysts, such as Dawson-type H₆P₂W₁₈O₆₂, has been shown to be effective in the synthesis of N-sulfonyl pyrrolidine-2,5-diones. researchgate.net
Recent advancements also include stereodivergent synthesis methods to access specific stereoisomers of chiral succinimides, which are crucial for biological applications. nih.gov Rhodium-catalyzed asymmetric transfer hydrogenation, for instance, enables a dynamic kinetic resolution strategy to produce 3,4-disubstituted succinimides with high enantioselectivity and diastereoselectivity. nih.gov These novel methodologies represent a significant leap forward, offering more versatile and sustainable routes to this important class of compounds.
Table 1: Comparison of Synthetic Methodologies for N-Substituted Pyrrolidine-2,5-diones
| Methodology | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| One-Pot Green Synthesis | Uses zinc and acetic acid with succinic anhydride and amines. | High yield, simple workup, uses common reagents. | ijcps.org |
| NHC-Catalyzed Stetter Reaction | Involves reaction of aromatic aldehydes with N-substituted itaconimides. | Creates valuable 1,4 and 1,5 dicarbonyl scaffolds. | acs.orgresearchgate.net |
| Heteropolyacid Catalysis | Employs catalysts like H₆P₂W₁₈O₆₂ for condensation. | Effective for specific derivatives like N-sulfonyl succinimides. | researchgate.net |
| Asymmetric Transfer Hydrogenation | Uses Rhodium catalysts for stereodivergent synthesis. | Provides access to all four stereoisomers of chiral succinimides. | nih.gov |
| Reaction in Hot Water | Uses succinic acid and primary amines in water at 100 °C. | Environmentally friendly (catalyst and organic solvent-free). | researchgate.net |
Advanced Computational Modeling of this compound Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and intermolecular interactions of molecules like this compound. Such studies provide insights that are often difficult to obtain through experimental means alone. DFT calculations can be used to predict a wide range of properties, including geometric parameters, vibrational frequencies, and quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. ekb.eg
The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. lsbu.ac.uk For the pyrrolidine-2,5-dione scaffold, computational studies have been employed to explore tautomerization processes (such as keto-enol and amine-imine tautomerism) and to calculate the activation energies for these transformations. researchgate.net Advanced modeling has also been used to understand the mechanisms of stereoinversion in succinimide residues, a process relevant to the study of aging in long-lived proteins. mdpi.com
For this compound specifically, computational models could elucidate:
The influence of the N-dimethylamino group on the electron distribution and reactivity of the succinimide ring.
The molecule's proton affinity and preferred sites for electrophilic or nucleophilic attack.
The nature and strength of non-covalent interactions, such as hydrogen bonding, with other molecules or biological targets.
The conformational landscape and rotational barriers within the molecule.
These computational insights are invaluable for designing new molecules with tailored properties and for understanding their behavior in complex chemical and biological systems. mdpi.com
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The structural features of this compound make it an intriguing candidate for exploration in this field. The two carbonyl groups on the pyrrolidine-2,5-dione ring are effective hydrogen bond acceptors, while the tertiary dimethylamino group can act as a hydrogen bond acceptor or participate in other electrostatic interactions.
This combination of functional groups provides the potential for this compound to act as a building block, or "tecton," for the construction of larger, well-defined supramolecular architectures. Potential research directions include:
Self-Assembly: Investigating the ability of the molecule to self-assemble into ordered structures, such as chains, sheets, or more complex networks, in the solid state or in solution.
Host-Guest Chemistry: Exploring its use as a guest molecule that can be encapsulated within larger host molecules (e.g., cyclodextrins, calixarenes) or as a component of a host system designed to bind specific ions or small molecules.
Co-crystal Engineering: Forming co-crystals with other molecules (co-formers) to modify its physicochemical properties, such as solubility and stability. The hydrogen bonding capabilities are central to the rational design of such systems.
The development of supramolecular systems based on this scaffold could lead to new functional materials, sensors, or controlled-release systems.
Applications in Polymer Chemistry Research
The succinimide moiety is a valuable component in polymer chemistry. ijcps.org N-substituted succinimides can be incorporated into polymer backbones or used as pendant groups to impart specific properties, such as thermal stability or altered solubility.
A particularly innovative and sustainable area of research is the chemical upcycling of waste polymers into value-added chemicals. nih.gov Recent studies have demonstrated a novel strategy for upcycling poly(succinates) (PSS) by reacting them with amines to produce N-substituted succinimides. nih.govresearchgate.net This process can be efficiently catalyzed by succinimide anion-based ionic liquids under mild, metal-free conditions. nih.govresearchgate.net The mechanism involves the catalyst strengthening the nucleophilicity of the amine and enhancing the electrophilicity of the ester's carbonyl carbon, leading to the cleavage of the polyester (B1180765) and the formation of the succinimide ring. nih.govresearchgate.net This approach not only addresses the challenge of plastic waste but also provides an alternative route to valuable succinimide derivatives.
Future research could explore the use of this compound as a monomer or modifying agent in polymerization reactions. The dimethylamino group could offer a site for post-polymerization modification or influence the polymer's properties, such as its pH-responsiveness or adhesive characteristics.
Design of Catalytic Systems Utilizing Pyrrolidine-2,5-dione Scaffolds
The rigid five-membered ring of the pyrrolidine-2,5-dione structure makes it an attractive scaffold for the design of new catalysts. In organocatalysis, a well-defined and rigid molecular framework is often crucial for achieving high levels of stereocontrol in chemical reactions. While the broader class of chiral pyrrolidines has been extensively used in organocatalysis and as ligands in metal catalysis, the specific use of the dione (B5365651) scaffold is an emerging area. nih.govnih.gov
The design of such catalysts would involve functionalizing the pyrrolidine-2,5-dione core with catalytically active groups. For example:
Asymmetric Catalysis: Attaching chiral auxiliaries to the nitrogen atom or the carbon backbone could create a chiral environment around a catalytic site, enabling enantioselective transformations.
Bifunctional Catalysis: Introducing both an acidic and a basic moiety onto the scaffold could lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction.
Ligand Development: The scaffold could be incorporated into larger ligand structures for transition metal catalysis, where the rigidity of the ring could influence the coordination geometry and, consequently, the selectivity of the metal complex. nih.gov
The systematic modification of the pyrrolidine-2,5-dione scaffold, guided by computational modeling, offers a promising strategy for the discovery of novel and efficient catalytic systems for a variety of organic transformations.
Q & A
Q. What are the standard synthetic routes for 1-(Dimethylamino)pyrrolidine-2,5-dione, and how is its purity validated?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, succinimide derivatives can react with dimethylamine under Mitsunobu conditions or via alkylation using propargyl bromides in THF with triphenylphosphine as a catalyst . Purity is confirmed using HPLC (>95% purity thresholds) and structural characterization via H/C NMR (e.g., δ 1.26 ppm for methyl groups in H NMR) and IR spectroscopy (C=O stretches at ~1700–1750 cm) .
Q. How can crystallographic data resolve ambiguities in structural assignments for pyrrolidine-2,5-dione derivatives?
Single-crystal X-ray diffraction (SXRD) provides unambiguous confirmation of stereochemistry and substituent positioning. For example, the crystal structure of 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione (CCDC 1267/2646) revealed a distorted tetrahedral geometry at the nitrogen atom, validated by SHELX refinement .
Q. What spectroscopic techniques are critical for characterizing substituent effects on pyrrolidine-2,5-dione derivatives?
H NMR is used to monitor electronic effects (e.g., deshielding of aromatic protons due to electron-withdrawing groups). IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm for amines). Mass spectrometry (ESI-HRMS) confirms molecular weights with <2 ppm error .
Advanced Research Questions
Q. How do computational methods like DFT elucidate reaction mechanisms in pyrrolidine-2,5-dione transformations?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* level) model transition states and intermediates. For instance, the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide via tosylation involves a stepwise mechanism: initial tosyl-group activation (ΔG‡ = 25.3 kcal/mol), followed by elimination (ΔG‡ = 18.7 kcal/mol) .
Q. What structure-activity relationships (SAR) guide the design of pyrrolidine-2,5-dione derivatives as CNS agents?
Substituents at position 3 significantly modulate anticonvulsant activity. For example, 3-benzhydryl derivatives (e.g., compound 59j ) showed ED = 65.7 mg/kg in scPTZ tests, outperforming phenytoin. Conversely, 3-methyl derivatives exhibited higher MES test efficacy (ED = 88.2 mg/kg), linked to sodium channel blockade .
Q. How can synthetic methodologies address contradictions in reaction yields for pyrrolidine-2,5-dione derivatives?
Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) improves consistency. For example, CuI-catalyzed 1,3-cycloaddition of 4-substituted derivatives in dioxane at 105°C increased triazolyl product yields from 45% to 72% by reducing side reactions .
Q. What strategies are employed to validate target engagement in enzyme inhibition studies?
Fluorometric assays using brain GABA-transaminase (IC = 5.2 mM for 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione) compare activity against reference standards like vigabatrin. Competitive binding assays (e.g., SPR or ITC) quantify inhibitor-enzyme interactions .
Methodological Considerations
- Handling Data Contradictions : Discrepancies in spectroscopic or bioactivity data require cross-validation. For example, conflicting H NMR signals for diastereomers can be resolved via NOESY (nuclear Overhauser effect) or X-ray crystallography .
- Experimental Design : Use factorial designs (e.g., Taguchi methods) to optimize reaction parameters (temperature, stoichiometry) for high-yield syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
